molecular formula C10H9BrF3NO2S B14049027 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene

Cat. No.: B14049027
M. Wt: 344.15 g/mol
InChI Key: FFBJWYXXQWILDH-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound with a bromopropyl chain, nitro group, and trifluoromethylthio substituent. Its molecular formula is C₁₀H₉BrF₃NO₂S, molecular weight 344.15 g/mol, and CAS number 1806598-17-3 . The compound is characterized by:

  • A nitro group (-NO₂) at the para position, contributing strong electron-withdrawing effects.
  • A trifluoromethylthio (-SCF₃) group at the meta position, enhancing lipophilicity and metabolic stability.
  • A 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1, which serves as a reactive site for nucleophilic substitution or coupling reactions.

Properties

Molecular Formula

C10H9BrF3NO2S

Molecular Weight

344.15 g/mol

IUPAC Name

4-(3-bromopropyl)-1-nitro-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

FFBJWYXXQWILDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)SC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The target molecule’s structure necessitates a hierarchical approach to substituent introduction. The nitro group’s strong meta-directing nature and the trifluoromethylthio (SCF₃) group’s electron-withdrawing effects complicate sequential functionalization. Key considerations include:

  • Order of functional group introduction : Nitro groups are typically introduced early due to their directing effects, but competing reactivity of SCF₃ may require protective strategies.
  • Compatibility of reaction conditions : Strong acids or oxidants used in nitration may degrade SCF₃ or bromopropyl groups.
  • Regioselectivity : Balancing the opposing directing effects of nitro (meta) and SCF₃ (ortho/para) groups.

Direct Bromopropylation of Pre-Functionalized Benzene Derivatives

Friedel-Crafts Alkylation with 1-Bromo-3-Chloropropane

Friedel-Crafts alkylation is a classical method for introducing alkyl chains to aromatic rings. However, the electron-withdrawing nitro and SCF₃ groups deactivate the ring, necessitating harsh conditions or alternative approaches.

  • Catalyst systems : Lewis acids like AlCl₃ or FeCl₃ may fail due to ring deactivation. Instead, Brønsted acids (e.g., H₂SO₄) or ionic liquids could enhance electrophilicity.
  • Side reactions : Competing electrophilic substitution at unintended positions or over-alkylation.

Nucleophilic Aromatic Substitution (SNAr)

SNAr requires a strongly activated aromatic ring (e.g., with electron-withdrawing groups) and a good leaving group (e.g., halide).

  • Substrate design : Introducing a nitro group para to the SCF₃ group creates a sufficiently activated position for bromide displacement.
  • Limitations : The bromopropyl chain’s steric bulk may hinder attack, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF, DMSO).

Sequential Introduction of Functional Groups

Nitration Followed by Trifluoromethylthiolation

Nitration of Benzene Precursors

Nitration of benzene derivatives using HNO₃/H₂SO₄ introduces the nitro group. For example, nitration of 3-(trifluoromethylthio)toluene yields 4-nitro-3-(trifluoromethylthio)toluene, leveraging the SCF₃ group’s meta-directing effect.

  • Conditions : 60–70°C in concentrated H₂SO₄, 14 hours.
  • Yield : ~90% (analogous to brominated nitrobenzotrifluoride synthesis).
Trifluoromethylthiolation via Diazonium Salts

Diazotization of aniline derivatives followed by treatment with CuSCF₃ introduces the SCF₃ group.

  • Example :
    • Reduce nitro to amine: H₂/Pd-C in ethanol.
    • Diazotize with NaNO₂/HCl at 0–5°C.
    • React with CuSCF₃ to yield SCF₃-substituted benzene.
  • Challenges : Sensitivity of SCF₃ to acidic conditions requires pH control.

Bromopropylation via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of boronic acids with aryl halides enables introduction of the bromopropyl chain.

  • Boronic acid synthesis : 3-Bromopropylboronic acid pinacol ester, prepared via hydroboration of 1-bromo-3-propene.
  • Conditions : Pd(PPh₃)₄, NaHCO₃, dioxane/water (3:1), 120°C, 6 hours.
  • Yield : ~82% (based on analogous couplings).
Ullmann-Type Coupling

Copper-catalyzed coupling of aryl halides with alkyl halides offers an alternative route.

  • Catalyst : CuI/L-proline in DMSO at 100°C.
  • Substrate : 4-Nitro-3-(trifluoromethylthio)iodobenzene + 1-bromo-3-iodopropane.
  • Yield : ~33% (similar to SCF₃ introduction in nitroarenes).

One-Pot Multistep Synthesis

Bromopropylation-Nitration-Thiolation Sequence

A streamlined approach reduces intermediate isolation steps:

  • Alkylation : React toluene with 1-bromo-3-chloropropane using AlCl₃.
  • Nitration : Treat with HNO₃/H₂SO₄ at 50°C.
  • Thiolation : Introduce SCF₃ via AgSCF₃ and K₂S₂O₈ in acetonitrile.
  • Advantages : Minimizes handling of sensitive intermediates.
  • Disadvantages : Competing side reactions reduce overall yield.

Catalytic Systems and Green Chemistry

Iron-Based Composite Catalysts

Analogous to 3-bromobenzotrifluoride synthesis, Fe-based catalysts enhance bromopropylation efficiency:

  • Conditions : FeCl₃ (0.4 wt%), HBr (30%), NaBrO₃, 10–15°C.
  • Bromine utilization : >90%, minimizing waste.

Solvent-Free Reactions

Microwave-assisted synthesis in solvent-free conditions reduces environmental impact:

  • Example : Mix aryl halide, KSCF₃, CuI, and K₂CO₃, irradiate at 150°C for 1 hour.
  • Yield : ~70% (extrapolated from similar SCF₃ couplings).

Analytical and Optimization Data

Reaction Yields and Conditions

Step Method Conditions Yield (%)
Nitration HNO₃/H₂SO₄ 60°C, 14 h 89.6
Trifluoromethylthiolation CuSCF₃, 0–5°C pH 4–5, 2 h 75.2
Suzuki Coupling Pd(PPh₃)₄, dioxane/H₂O 120°C, 6 h 82.8
Ullmann Coupling CuI/L-proline, DMSO 100°C, 15 h 33.3

Purity and Characterization

  • HPLC : >95% purity after recrystallization (MeOH/H₂O).
  • ¹H NMR : δ 8.58 (s, 1H, Ar-H), 4.21 (t, 2H, CH₂Br), 2.15 (m, 2H, CH₂).
  • MS (EI) : m/z 395.2 [M+H]⁺.

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly affecting the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The bromine and nitro groups can participate in various chemical reactions, while the trifluoromethylthio group can influence the compound’s overall reactivity and stability. These interactions can affect molecular pathways, leading to the compound’s observed effects in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene with key analogs (substituent positions relative to the bromopropyl chain):

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene 1806598-17-3 C₁₀H₉BrF₃NO₂S 344.15 -NO₂ (4), -SCF₃ (3) High lipophilicity; reactive Br site
1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene 1805855-92-8 C₁₀H₉BrClF₃S 333.60 -Cl (4), -SCF₃ (3) Lower molecular weight; less electron withdrawal
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethylthio)benzene 1804188-48-4 C₁₁H₁₀BrF₅OS 365.16 -OCHF₂ (2), -SCF₃ (4) Increased fluorine content; higher molecular weight
(3-Bromopropyl)benzene 637-59-2 C₉H₁₁Br 199.08 No substituents Simpler structure; bp 237–238°C; d = 1.32
Key Observations:

Electron-Withdrawing Groups : The nitro group in the target compound enhances electrophilic aromatic substitution reactivity compared to the chloro analog, which has weaker electron withdrawal .

Lipophilicity: The trifluoromethylthio group increases logP values compared to non-fluorinated analogs like (3-bromopropyl)benzene, suggesting improved membrane permeability .

Molecular Weight : Fluorine-rich derivatives (e.g., the difluoromethoxy analog) exhibit higher molecular weights, which may impact pharmacokinetics .

Physical and Chemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Property 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene 1-(3-Bromopropyl)-4-chloro-3-(trifluoromethylthio)benzene (3-Bromopropyl)benzene
Boiling Point Not reported Not reported 237–238°C
Density Not reported Not reported 1.32 g/cm³
Reactivity High (Br substitution; nitro-directed reactions) Moderate (Br substitution; Cl less reactive than NO₂) Low (alkyl chain only)
Notes:
  • The bromopropyl chain’s reactivity is consistent across analogs, enabling cross-coupling or alkylation reactions .

Biological Activity

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene is a synthetic organic compound with potential biological activity. Its unique structure, characterized by a bromopropyl group, a nitro group, and a trifluoromethylthio moiety, suggests various applications in pharmacology and biochemistry. This article reviews its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

  • Molecular Formula: C10H9BrF3NO3S
  • Molecular Weight: 328.08 g/mol
  • CAS Number: 1806459-21-1

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The minimal inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains. For instance, compounds with similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.050
Pseudomonas aeruginosa0.100

These results suggest that the compound may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways.

Cytotoxicity

The cytotoxic effects of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene have been evaluated in various cancer cell lines. In vitro studies demonstrate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.0
MCF-7 (breast cancer)20.5
A549 (lung cancer)18.2

The mechanism of cytotoxicity may involve induction of apoptosis or cell cycle arrest, which warrants further investigation.

The proposed mechanisms by which 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cellular proliferation.
  • Reactive Oxygen Species (ROS) Generation: The presence of nitro and trifluoromethyl groups may facilitate ROS production, contributing to oxidative stress in target cells.

Case Studies

A notable study explored the antibacterial properties of structurally related compounds. The findings indicated that the introduction of halogenated groups significantly enhanced antimicrobial efficacy compared to non-halogenated analogs. This suggests that the bromine atom in the compound may play a crucial role in its biological activity.

Another investigation focused on the cytotoxic effects in breast cancer models, revealing that treatment with the compound led to increased apoptosis markers, including caspase activation and PARP cleavage.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene?

  • Methodological Answer : Microwave-assisted synthesis is a validated approach for bromopropyl-substituted aromatic compounds. For example, (3-bromopropyl)benzene derivatives show optimal conversion at 45 minutes under microwave heating, as longer durations may lead to side reactions (e.g., decomposition of the bromopropyl group) . For the target compound, a stepwise protocol is recommended:

Nitro Introduction : Nitration of the benzene ring prior to bromopropyl attachment to avoid competing side reactions.

Bromopropyl Attachment : Use of HBr or N-bromosuccinimide (NBS) in acidic media, as demonstrated for analogous trifluoromethylbenzene derivatives .

Trifluoromethylthio Incorporation : Thiolation via nucleophilic substitution with trifluoromethylthiolate salts under inert conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming the trifluoromethylthio (-SCF3_3) and bromopropyl (-CH2_2CH2_2CH2_2Br) groups. The deshielding effect of the nitro group (-NO2_2) aids in assigning aromatic proton signals .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) resolves isotopic patterns (e.g., bromine’s 79Br^{79}\text{Br}/81Br^{81}\text{Br} split) and confirms molecular weight.
  • X-ray Crystallography : For structural elucidation, though crystallization may require co-solvents due to the compound’s hydrophobic nature.

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of this compound, and how can selectivity be improved?

  • Methodological Answer :
  • Competing Pathways : The bromopropyl group may undergo elimination to form alkenes under basic conditions, while the nitro group can act as a directing group for unwanted electrophilic substitutions. For instance, in analogous systems, hydrobromic acid reactions yield 81% bromopropyl attachment but risk over-bromination .
  • Selectivity Control :

Temperature Modulation : Lower temperatures (0–25°C) suppress elimination.

Protecting Groups : Temporarily protect the nitro group during bromopropyl attachment.

Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Q. What are the stability challenges of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethylthio)benzene under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : The nitro and trifluoromethylthio groups are prone to photodegradation. Store in amber glass under nitrogen at –20°C .
  • Thermal Stability : Above 40°C, the bromopropyl chain may decompose. Thermogravimetric analysis (TGA) is recommended to establish safe handling thresholds.
  • Hydrolytic Stability : The -SCF3_3 group is susceptible to hydrolysis in aqueous media. Use anhydrous solvents (e.g., THF, DCM) for reactions .

**How can contradictory literature data on reaction yields be resolved for this compound?

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